Methyl 5-Bromo-6-fluoroindole-2-carboxylate
Overview
Description
Methyl 5-Bromo-6-fluoroindole-2-carboxylate is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it a valuable scaffold for developing new therapeutic agents .
Preparation Methods
The synthesis of Methyl 5-Bromo-6-fluoroindole-2-carboxylate typically involves the bromination and fluorination of indole derivatives followed by esterification. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom at the 6-position.
Esterification: The conversion of the carboxylic acid group at the 2-position to a methyl ester.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Methyl 5-Bromo-6-fluoroindole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-Bromo-6-fluoroindole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents targeting various diseases.
Biological Studies: The compound is used in studying the biological activities of indole derivatives, including antiviral, anticancer, and antimicrobial properties.
Chemical Synthesis: It is employed in the synthesis of more complex indole-based compounds for research and development.
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-6-fluoroindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific biological context and the derivatives formed from the compound .
Comparison with Similar Compounds
Methyl 5-Bromo-6-fluoroindole-2-carboxylate can be compared with other indole derivatives such as:
- Methyl 5-Bromoindole-2-carboxylate
- Methyl 6-Fluoroindole-2-carboxylate
- Methyl 5-Fluoroindole-2-carboxylate
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their biological activities and applications. The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
methyl 5-bromo-6-fluoro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRGCIKCGOXKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2006277-60-5 | |
Record name | Methyl 5-bromo-6-fluoroindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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